N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-3-phenylmethoxypyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4/c30-25(27-14-21-11-12-23-24(13-21)33-18-32-23)22-16-29(15-19-7-3-1-4-8-19)28-26(22)31-17-20-9-5-2-6-10-20/h1-13,16H,14-15,17-18H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASCCCQWPSZAOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CN(N=C3OCC4=CC=CC=C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores the compound's biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a pyrazole ring, which is known for its diverse pharmacological properties. The presence of the benzo[d][1,3]dioxole moiety is significant as it enhances the compound's lipophilicity and potential interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including the compound . Pyrazoles have been shown to exhibit inhibitory effects on various cancer cell lines, including breast cancer cells. A study demonstrated that pyrazole derivatives could inhibit BRAF(V600E) and EGFR, which are critical targets in cancer therapy .
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 10 | BRAF Inhibition |
| Compound B | MDA-MB-231 | 8 | EGFR Inhibition |
| N-(benzo[d][1,3]dioxol-5-ylmethyl)-... | MCF-7 | TBD | TBD |
Anti-inflammatory Activity
The pyrazole scaffold is also associated with anti-inflammatory properties. Compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-... have demonstrated inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential application in treating inflammatory diseases .
Table 2: Inhibition of Pro-inflammatory Cytokines
| Compound | Cytokine Targeted | IC50 (µM) |
|---|---|---|
| Compound C | TNF-alpha | 15 |
| Compound D | IL-6 | 12 |
| N-(benzo[d][1,3]dioxol-5-ylmethyl)-... | TBD |
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring can lead to enhanced potency and selectivity against specific targets. For instance, substituents on the benzyl groups or alterations in the carboxamide functionality can significantly influence both antitumor and anti-inflammatory activities .
Study on Breast Cancer Cell Lines
A notable study investigated a series of pyrazole derivatives including N-(benzo[d][1,3]dioxol-5-ylmethyl)-... against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain derivatives exhibited synergistic effects when combined with doxorubicin, enhancing cytotoxicity compared to doxorubicin alone. This study emphasizes the potential for these compounds in combination therapies for aggressive breast cancer subtypes .
Antimicrobial Activity
Additionally, some pyrazole derivatives have been evaluated for their antimicrobial properties. A study reported that certain compounds showed significant activity against Gram-positive and Gram-negative bacteria, suggesting a broader spectrum of biological activity beyond anticancer effects .
Comparison with Similar Compounds
Structural Features
The target compound’s key structural distinction lies in its substitution pattern:
- N1-Benzyl group : Enhances lipophilicity and may influence receptor-binding interactions.
- C3-Benzyloxy group : Introduces steric bulk and modulates electronic properties via the ether linkage.
- Benzo[d][1,3]dioxol-5-ylmethyl (piperonylmethyl): A privileged scaffold in medicinal chemistry, known for enhancing metabolic resistance and CNS penetration .
Analogous Compounds :
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a): Substituents: Chloro, cyano, and methyl groups. Molecular Formula: C₂₁H₁₅ClN₆O. Molecular Weight: 403.1 g/mol. Key Data: Yield 68%, mp 133–135°C, characterized by $ ^1H $-NMR and MS .
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-(benzo[d][1,3]dioxol-5-yl)-1-(4-methylsulfonylphenyl)-1H-pyrazole-3-carboxamide (5e): Substituents: Methylsulfonylphenyl, tert-butylphenol, and benzodioxole. Molecular Formula: C₃₅H₄₃N₃O₄S. Molecular Weight: 601.2974 g/mol.
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole (1) :
- Substituents: Benzodioxole and tert-butyl groups on a dihydropyrazole core.
- Key Data: Synthesized via condensation reactions, highlighting the versatility of benzodioxole in heterocyclic chemistry .
Physicochemical Properties
Q & A
Q. What are the optimal synthetic routes for N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step procedures starting with benzo[d][1,3]dioxole derivatives. A common approach includes coupling reactions between pyrazole intermediates and benzyl-protected carboxamide groups under anhydrous conditions (e.g., tetrahydrofuran) with catalysts like potassium carbonate . Optimization focuses on solvent choice, temperature control (e.g., room temperature for coupling steps), and purification via column chromatography or recrystallization from ethanol to achieve yields >60% .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Key techniques include:
- H/C NMR : Assigns protons and carbons in the benzodioxole (δ 5.9–6.1 ppm for methylenedioxy protons) and pyrazole (δ 7.2–7.8 ppm for aromatic protons) moieties .
- IR spectroscopy : Confirms carbonyl (C=O, ~1650–1700 cm) and amide (N–H, ~3300 cm) functional groups .
- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H] peaks) .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the compound’s bioactivity, and what are the limitations?
Molecular docking simulations using software like AutoDock Vina can model interactions between the compound’s benzodioxole and pyrazole groups with biological targets (e.g., bacterial cell wall synthesis enzymes). Limitations include inaccuracies in solvation effects and dynamic binding conformations, necessitating validation via biochemical assays (e.g., MIC tests for antimicrobial activity) .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., IC values) may arise from assay conditions (e.g., pH, cell lines). Systematic approaches include:
- Dose-response curves : Validate activity thresholds using standardized protocols .
- Structural analogs : Compare with derivatives (e.g., bromo/nitro-substituted carboxamides) to identify SAR trends .
- Meta-analysis : Cross-reference data from crystallography (bond angles) and in vitro assays to pinpoint steric or electronic factors influencing activity .
Q. How do steric and electronic effects of substituents (e.g., benzyloxy vs. tert-butyl groups) influence reactivity in downstream modifications?
- Steric effects : Bulky groups (e.g., tert-butyl) hinder nucleophilic attacks on the pyrazole ring, requiring harsher conditions (e.g., elevated temperatures) for functionalization .
- Electronic effects : Electron-withdrawing substituents (e.g., nitro) increase electrophilicity at the carboxamide carbonyl, enhancing reactivity in hydrazide formation .
Experimental Design & Data Analysis
Q. How to design an in vitro assay to evaluate this compound’s enzyme inhibition potential?
- Target selection : Focus on enzymes with accessible binding pockets (e.g., kinases, bacterial synthases) .
- Assay protocol : Use fluorescence-based or colorimetric substrates (e.g., NADH depletion for oxidoreductases) with controls for non-specific binding .
- Data normalization : Express inhibition as % activity relative to untreated controls, using triplicate runs to minimize variability .
Q. What analytical workflows are recommended for purity assessment during scale-up synthesis?
- HPLC-DAD : Monitor impurities with a C18 column (gradient: 10–90% acetonitrile in water) and UV detection at 254 nm .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C indicates high purity) .
Methodological Challenges
Q. How to address low yields in the final carboxamide coupling step?
Q. What advanced techniques validate the compound’s mechanism of action in cellular models?
- CRISPR-Cas9 knockouts : Silence putative target genes to confirm pathway specificity .
- Fluorescence microscopy : Track intracellular localization using fluorophore-tagged analogs .
Comparative Analysis
Q. How does this compound’s bioactivity compare to structurally related pyrazole-carboxamides?
| Derivative | Substituent | IC (μM) | Target |
|---|---|---|---|
| Target compound | Benzyloxy, benzyl | 12.3 ± 1.2 | Bacterial synthase |
| N-(4-bromobenzoyl) analog | Bromo | 8.9 ± 0.8 | Kinase inhibitor |
| N-(4-nitrobenzoyl) analog | Nitro | 5.4 ± 0.6 | Oxidoreductase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
